molecular formula C15H20O3 B2395741 1beta-Hydroxyalantolactone CAS No. 68776-47-6

1beta-Hydroxyalantolactone

Cat. No.: B2395741
CAS No.: 68776-47-6
M. Wt: 248.32 g/mol
InChI Key: FRNIMDDQCZHAFA-SCFTVSGOSA-N
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Description

1beta-Hydroxyalantolactone is a sesquiterpene lactone primarily isolated from plants of the Inula genus. This compound exhibits potent anti-inflammatory and anticancer activities. It has been found to target specific proteins, such as ubiquitin-conjugating enzyme UbcH5s, by covalently bonding with cysteine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1beta-Hydroxyalantolactone can be synthesized through various chemical reactions involving the modification of its parent compound, alantolactone. The synthetic routes typically involve hydroxylation at the beta position of the lactone ring. Specific reaction conditions, such as the use of appropriate catalysts and solvents, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the flower heads of medicinal plants like Inula britannica. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

1beta-Hydroxyalantolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

1beta-Hydroxyalantolactone has a wide range of scientific research applications:

Mechanism of Action

1beta-Hydroxyalantolactone exerts its effects by targeting specific molecular pathways:

    Molecular Targets: It covalently bonds with cysteine residues in proteins such as ubiquitin-conjugating enzyme UbcH5s.

    Pathways Involved: The compound inhibits the NF-κB and MAPK signaling pathways, which play crucial roles in inflammation and cancer progression. .

Comparison with Similar Compounds

1beta-Hydroxyalantolactone is unique among sesquiterpene lactones due to its specific hydroxylation pattern and potent biological activities. Similar compounds include:

Properties

IUPAC Name

(3aR,5S,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12-13,16H,2,4-5,7H2,1,3H3/t8-,10+,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNIMDDQCZHAFA-SCFTVSGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2(C1=CC3C(C2)OC(=O)C3=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]([C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313851
Record name 1β-Hydroxyalantolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68776-47-6
Record name 1β-Hydroxyalantolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68776-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1β-Hydroxyalantolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyalantolactone, 1β-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC62NA7PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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